Roxatidine-d10 Hemioxalate
Description
Properties
CAS No. |
1794756-35-6 |
|---|---|
Molecular Formula |
C19H28N2O7 |
Molecular Weight |
406.501 |
IUPAC Name |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
InChI Key |
SRDQKICJPUSODU-WPDGUVEOSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
Synonyms |
2-Hydroxy-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Ethanedioate; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Roxatidine D10 Hemioxalate
Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules
The site-specific introduction of deuterium into complex organic molecules like Roxatidine (B1205453) is a cornerstone of its synthesis as an internal standard. The primary goal is to achieve high levels of isotopic enrichment at positions that are chemically stable and not prone to back-exchange under physiological conditions. Common strategies for achieving this include the use of deuterated building blocks, catalytic H-D exchange reactions, and reduction of functional groups with deuterium-donating reagents.
For a molecule with the complexity of Roxatidine, the most efficient and reliable approach is often the use of pre-deuterated starting materials. This "bottom-up" approach ensures that the deuterium atoms are incorporated at specific, predetermined sites with high isotopic purity. The choice of which precursors to deuterate depends on the desired location of the deuterium atoms in the final molecule. In the case of Roxatidine-d10, the deuterium atoms are strategically placed on the piperidine (B6355638) ring and the acetyl group, necessitating the synthesis of deuterated versions of these structural components.
Synthesis of Deuterated Precursors for Roxatidine-d10 Elaboration
The synthesis of Roxatidine-d10 Hemioxalate hinges on the availability of high-purity deuterated precursors. The two key deuterated building blocks required are a deuterated piperidine derivative and a deuterated acetylating agent.
Deuterated Piperidine Synthesis:
One common method for preparing deuterated piperidine involves the reduction of pyridine-d5 (B57733) with a deuterium source. This can be achieved through catalytic deuteration using deuterium gas (D2) and a noble metal catalyst such as platinum or palladium. The reaction conditions, including pressure, temperature, and solvent, must be carefully optimized to ensure complete reduction and high deuterium incorporation.
Deuterated Acetylating Agent Synthesis:
For the introduction of the deuterated acetyl group, a common precursor is acetyl-d3 chloride or acetic-d3 anhydride. These can be prepared from commercially available acetic acid-d4. For example, acetic acid-d4 can be treated with a chlorinating agent like thionyl chloride (SOCl2) to yield acetyl-d3 chloride.
Reaction Pathways for Deuterium Incorporation into the Roxatidine Core Structure
With the deuterated precursors in hand, the next stage involves their incorporation into the Roxatidine core structure. The synthesis of Roxatidine typically involves two key bond-forming reactions: an ether synthesis to connect the piperidinemethanol moiety to the phenolic part of the molecule, and an N-acylation to introduce the acetyl group.
A plausible synthetic route for Roxatidine-d10 would involve the following steps:
Etherification: The sodium salt of a suitably protected phenol (B47542) is reacted with a deuterated piperidine derivative containing a leaving group (e.g., a tosylate or a halide) on the methylene (B1212753) group. This Williamson ether synthesis forms the ether linkage of the Roxatidine backbone.
Deprotection: Any protecting groups used on the phenol or the piperidine nitrogen are removed under appropriate conditions.
N-Acylation: The deprotected secondary amine on the piperidine ring is then acylated using a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride, in the presence of a base to neutralize the generated acid. This step introduces the N-acetyl-d3 group.
The reaction conditions for each step must be carefully controlled to maximize yield and prevent any loss of deuterium through exchange reactions.
Formation and Purification of this compound Salt
Once the deuterated Roxatidine base is synthesized, it is converted into its hemioxalate salt to improve its stability, handling, and solubility characteristics. This is achieved by reacting the Roxatidine-d10 free base with oxalic acid in a suitable solvent system.
The stoichiometry of the reaction is critical to ensure the formation of the hemioxalate salt, which has a 2:1 molar ratio of the Roxatidine-d10 base to oxalic acid. Typically, the Roxatidine-d10 is dissolved in a solvent like ethanol (B145695) or isopropanol, and a solution of oxalic acid in the same or a miscible solvent is added dropwise. The salt then precipitates out of the solution and can be collected by filtration.
Purification of the this compound is usually achieved by recrystallization. This process involves dissolving the crude salt in a minimal amount of a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification and obtaining a high-quality crystalline product.
Analytical Characterization of Deuterium Content and Isotopic Purity (e.g., NMR, Mass Spectrometry for research validation)
To validate the synthesis and ensure the suitability of this compound as an internal standard, a thorough analytical characterization is essential. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to determine the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. By comparing the mass spectrum of the deuterated compound to that of the non-deuterated standard, the number of incorporated deuterium atoms can be confirmed. The isotopic distribution pattern in the mass spectrum provides information about the isotopic purity of the sample.
| Technique | Information Obtained | Typical Results for Roxatidine-d10 |
| Mass Spectrometry (MS) | Molecular weight and isotopic distribution | A molecular ion peak corresponding to the mass of Roxatidine with 10 deuterium atoms. The isotopic pattern will show a high abundance of the d10 species. |
| ¹H NMR Spectroscopy | Presence and location of protons | The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. |
| ²H NMR Spectroscopy | Presence and location of deuterium | Signals will be observed for the deuterium atoms at the specific sites of incorporation. |
| ¹³C NMR Spectroscopy | Carbon skeleton and effect of deuterium | The signals for carbon atoms bonded to deuterium will be split into multiplets due to C-D coupling. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for determining the exact location of the deuterium atoms within the molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Roxatidine-d10, the signals corresponding to the protons that have been replaced by deuterium will be absent or have a very low intensity. This provides direct evidence of successful deuteration at the intended positions.
²H NMR (Deuterium NMR): A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their location.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide information about deuteration. Carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a shift in their resonance frequency.
Stereochemical Control and Purity in Deuterated Synthesis
Roxatidine possesses a chiral center at the carbon atom of the piperidinemethanol moiety. For pharmaceutical applications, the stereochemistry of a drug can be critical. However, Roxatidine is typically used as a racemic mixture, meaning it contains equal amounts of both enantiomers.
In the synthesis of this compound as an internal standard, the primary goal is to mimic the behavior of the parent drug. Therefore, it is generally synthesized as a racemic mixture to match the stereochemistry of the therapeutic product. While methods for asymmetric synthesis exist that could produce a single enantiomer, they are often more complex and expensive. For the purpose of an internal standard in bioanalytical methods, a racemic mixture is usually sufficient, as the two enantiomers will have identical mass and will not be distinguished by the mass spectrometer.
Advanced Bioanalytical Applications of Roxatidine D10 Hemioxalate
Development of Robust Quantitative Mass Spectrometry Assays for Roxatidine (B1205453) and its Metabolites
The development of a robust quantitative assay is fundamental for accurately determining the concentration of a drug and its metabolites in biological fluids. pharmatutor.org For roxatidine, several sensitive and specific LC-MS/MS methods have been established for its quantification in human plasma. nih.govnih.gov These assays are crucial for bioequivalence and pharmacokinetic studies. nih.govnih.govresearchgate.net
A typical assay involves optimizing both chromatographic separation and mass spectrometric detection. Chromatographic separation is often achieved using a reverse-phase column, such as a C18 or C8 column, with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.govinnovareacademics.in
Mass spectrometric detection is performed using tandem mass spectrometry (MS/MS), most commonly in the multiple reaction monitoring (MRM) mode. This technique provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. For roxatidine, a common transition monitored is m/z 307.3 → 107.1. nih.gov The development process also extends to the drug's metabolites. The metabolism of roxatidine acetate (B1210297), the prodrug of roxatidine, has been studied, identifying numerous metabolites, including those resulting from hydroxylation on the aromatic and piperidine (B6355638) rings. nih.gov A robust assay must be able to quantify these key metabolites alongside the parent drug, requiring the identification of their unique MRM transitions.
Table 1: Illustrative LC-MS/MS Parameters for Roxatidine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
|---|---|---|---|
| Roxatidine | 307.3 | 107.1 | Roxatidine-d10 |
| Roxatidine-d10 | 317.3 | 117.1 (projected) | N/A |
| Metabolite (e.g., Hydroxy-Roxatidine) | 323.3 | Specific fragment | Deuterated Metabolite Analog |
Utilization of Roxatidine-d10 Hemioxalate as an Internal Standard in LC-MS/MS Bioanalysis
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in quantitative bioanalysis. biopharmaservices.comwuxiapptec.com An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during the analytical process. biopharmaservices.com
Roxatidine-d10 is intended specifically for this purpose. biomol.com As a SIL-IS, it has nearly identical physicochemical properties to the unlabeled analyte, roxatidine. wuxiapptec.com This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. wuxiapptec.com Consequently, any loss of analyte during sample preparation or any fluctuation in instrument signal (ion suppression or enhancement) will be mirrored by the IS. bioanalysis-zone.com
Quantification is based on the ratio of the analyte's peak area to the IS's peak area. biopharmaservices.com This ratio remains constant even if the absolute signal intensities vary, leading to significantly improved accuracy and precision of the measurement. wuxiapptec.com The ideal SIL-IS co-elutes chromatographically with the analyte, ensuring that both compounds experience the same matrix effects at the same time.
Method Validation Parameters for Research Bioassays (e.g., linearity, accuracy, precision, matrix effects)
To ensure that a bioanalytical method is reliable and reproducible, it must be thoroughly validated according to guidelines from regulatory bodies. jfda-online.com The validation process assesses several key parameters. resolian.comjournal-dtt.orgpayeshdarou.ir
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is determined by a calibration curve, and a correlation coefficient (r²) greater than 0.99 is typically required. nih.govnih.gov For roxatidine, linear ranges of 1-1000 ng/mL and 2-500 ng/mL have been reported. nih.govnih.gov
Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the agreement between multiple measurements of the same sample. resolian.com For bioanalytical assays, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision, measured as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.gov
Matrix Effect : This occurs when co-eluting substances from the biological matrix (e.g., plasma, urine) affect the ionization of the analyte, causing signal suppression or enhancement. researchgate.net It is evaluated to ensure that accuracy and precision are not compromised by the sample matrix. researchgate.net The use of a co-eluting SIL-IS like Roxatidine-d10 is the most effective way to compensate for matrix effects. wuxiapptec.com
Selectivity and Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. resolian.com
Stability : The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles. nih.govjfda-online.com
Table 2: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Linearity | Demonstrates a proportional relationship between instrument response and known concentrations. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of measured values to the true value. Expressed as % Relative Error (%RE). | Within ±15% (±20% at LLOQ) |
| Precision | Degree of scatter between a series of measurements. Expressed as Coefficient of Variation (%CV). | ≤15% (≤20% at LLOQ) |
| Matrix Factor | Assesses the impact of matrix components on analyte ionization. | IS-normalized matrix factor should be consistent across lots with a CV ≤15%. bioanalysis-zone.com |
| Recovery | The extraction efficiency of an analytical method. | Should be consistent and reproducible. |
| Stability | Analyte stability in the matrix under various storage and processing conditions. | Concentration deviation within ±15% of nominal values. |
Sample Preparation Techniques for Complex Biological Matrices in Preclinical Studies
The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances before LC-MS/MS analysis. nih.gov The choice of technique depends on the analyte's properties, the required sensitivity, and the sample throughput. pharmatutor.org Common methods include:
Protein Precipitation (PPT) : This is a simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. While efficient for high-throughput screening, it may result in less clean extracts and more significant matrix effects compared to other methods. pharmatutor.org
Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate). nih.gov LLE can provide cleaner extracts than PPT and has been successfully used for roxatidine quantification. nih.govnih.gov
Solid-Phase Extraction (SPE) : In SPE, the analyte is isolated from the matrix by passing the sample through a cartridge containing a solid adsorbent. pharmatutor.orgnih.gov Interfering components are washed away, and the analyte is then eluted with a different solvent. SPE is known for providing high recovery and very clean extracts, effectively minimizing matrix effects. pharmatutor.orgjfda-online.com It is a widely used technique for bioanalytical sample preparation. nih.gov
Table 3: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent. | Fast, simple, low cost, high throughput. | Less clean extract, potential for significant matrix effects. pharmatutor.org |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in immiscible liquids. | Cleaner extracts than PPT, good recovery. nih.gov | More labor-intensive, requires solvent evaporation and reconstitution. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Very clean extracts, high recovery, minimizes matrix effects, can be automated. jfda-online.com | Higher cost, method development can be more complex. |
Strategies for Minimizing Isotopic Exchange in Bioanalytical Methods
While deuterated internal standards are widely used, a potential pitfall is the risk of hydrogen-deuterium (H-D) exchange. nih.govmdpi.com This occurs when deuterium (B1214612) atoms on the SIL-IS are replaced by protons from the solvent or matrix, which can compromise the accuracy of the assay. acanthusresearch.com
The stability of the deuterium label is critical. Labels should not be placed on heteroatoms (like oxygen or nitrogen) or on carbon atoms where the attached hydrogen is acidic (e.g., adjacent to a carbonyl group), as these positions are more prone to exchange. acanthusresearch.com In one metabolic study of roxatidine-d10, an unexpected loss of deuterium atoms from the piperidine ring was observed during in vivo hydroxylation, highlighting that exchange can occur even from seemingly stable positions under certain biological or chemical conditions. nih.gov
Strategies to minimize this risk include:
Strategic Labeling : Synthesizing the SIL-IS with deuterium atoms placed on chemically stable positions within the molecule's carbon skeleton. acanthusresearch.com
Using Heavier Isotopes : Employing isotopes like ¹³C or ¹⁵N, which are not susceptible to chemical exchange, is a more robust but often more expensive alternative. wuxiapptec.comnih.gov
Method Validation : Thoroughly testing the stability of the SIL-IS during method development is crucial. This involves incubating the IS in the matrix and mobile phase under various conditions to confirm that no significant back-exchange to the unlabeled form occurs. nih.govresearchgate.net
Purity Checks : Ensuring the SIL-IS is of high isotopic purity and free from contamination with the unlabeled analyte is essential to prevent artificially high measurements, especially at the LLOQ. acanthusresearch.com
By carefully considering these factors, bioanalytical scientists can harness the power of compounds like this compound to develop highly reliable and accurate quantitative assays essential for modern drug development.
Investigations into Preclinical Metabolic Pathways and Biotransformation Using Roxatidine D10
In Vitro Metabolic Stability Assessment in Microsomal and Hepatocyte Systems
For roxatidine (B1205453), in vitro studies using both liver microsomes and hepatocytes are crucial for understanding its susceptibility to biotransformation. srce.hrspringernature.com Liver microsomes are enriched in cytochrome P450 (CYP) enzymes, which are responsible for a vast array of Phase I metabolic reactions. srce.hr Hepatocytes, on the other hand, provide a more complete metabolic picture, containing both Phase I and Phase II enzymes, as well as active transport systems. thermofisher.com
The general procedure for assessing metabolic stability involves incubating the test compound (in this case, roxatidine or its deuterated analog) with either microsomes or hepatocytes in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions. nih.gov The disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its metabolic half-life (t₁/₂) and intrinsic clearance (CLint). srce.hr
Table 1: General Protocol for In Vitro Metabolic Stability Assay
| Step | Microsomal Assay | Hepatocyte Assay |
| Test System | Pooled liver microsomes (e.g., human, rat, dog) | Cryopreserved or fresh hepatocytes (e.g., human, rat, dog) |
| Compound | Roxatidine-d10 Hemioxalate | This compound |
| Incubation | With NADPH-regenerating system | In suspension or as plated monolayer |
| Time Points | 0, 5, 15, 30, 60 minutes (typical) | 0, 15, 30, 60, 90, 120 minutes (typical) |
| Analysis | LC-MS/MS quantification of remaining parent compound | LC-MS/MS quantification of remaining parent compound |
| Parameters | Half-life (t₁/₂), Intrinsic Clearance (CLint) | Half-life (t₁/₂), Intrinsic Clearance (CLint) |
This table represents a generalized protocol and specific conditions may vary between studies.
The use of Roxatidine-d10 in these assays serves as an internal standard for quantification, helping to correct for variations in sample processing and instrument response.
Identification and Structural Elucidation of Roxatidine Metabolites via Deuterium (B1214612) Tagging
A significant advantage of using deuterated compounds like Roxatidine-d10 is the simplification of metabolite identification. The deuterium atoms act as a "tag," allowing for the ready distinction between drug-related material and endogenous components in complex biological matrices. When analyzed by mass spectrometry, metabolites of Roxatidine-d10 will exhibit a characteristic mass shift corresponding to the number of deuterium atoms retained in their structure.
In vivo studies in rats and dogs, involving the co-administration of radiolabeled (¹⁴C) roxatidine acetate (B1210297) and Roxatidine-d10, have been instrumental in identifying numerous urinary metabolites. nih.govosti.gov The presence of the deuterium label facilitated the isolation and structural characterization of these metabolites by GC/MS. nih.govosti.gov
A key finding from these studies was the identification of metabolites resulting from hydroxylation on both the aromatic and piperidine (B6355638) rings. nih.govosti.gov Interestingly, the analysis of metabolites hydroxylated on the piperidine ring, such as M-3 and M-4, revealed an unexpected loss of three or four deuterium atoms. nih.govosti.gov This observation points to complex metabolic reactions occurring at this site.
Comparative Metabolic Profiles Across Different Preclinical Species (in vitro and in vivo models)
Comparative metabolic studies across different species are essential for selecting the most appropriate animal model for preclinical safety and efficacy studies. The metabolic profile of roxatidine has been investigated in both rats and dogs.
In vivo studies revealed both similarities and differences in the metabolic profiles between these two species. The major urinary metabolites in both rats and dogs were identified as M-1, M-8, M-10, and M-11. nih.govosti.gov However, a specific metabolite, M-4, was found only in the urine of rats, indicating a species-specific metabolic pathway. nih.govosti.gov Additionally, the formation of aromatic and piperidine ring-hydroxylated metabolites was observed in small amounts in both species. nih.govosti.gov
These species-specific differences in metabolism are critical considerations when extrapolating preclinical data to humans.
Kinetic Isotope Effects on Roxatidine Metabolism
The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. libretexts.org This effect is most pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction.
In the case of Roxatidine-d10, where deuterium atoms are located on the piperidine ring, a primary kinetic isotope effect was observed on the in vivo conversion rate. nih.govosti.gov This suggests that the cleavage of a carbon-deuterium bond on the piperidine ring is involved in a rate-limiting metabolic step. Furthermore, a secondary isotope effect was noted in the HPLC retention time of certain metabolites. nih.govosti.gov
The observation of a KIE underscores the importance of the piperidine ring in the metabolism of roxatidine and highlights how deuteration can subtly influence the metabolic fate of the molecule.
Preclinical Pharmacokinetic and Drug Disposition Studies with Roxatidine D10 Hemioxalate
Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Preclinical ADME studies are essential for understanding how a potential drug behaves in a living system. In animal models such as rats and dogs, researchers investigate the journey of Roxatidine (B1205453) from administration to elimination. nih.govmdpi.com Roxatidine acetate (B1210297), a prodrug, is almost completely absorbed after oral administration and is rapidly converted by esterases in the intestine, plasma, and liver to its active metabolite, Roxatidine. researchgate.netjfda-online.comdrugbank.com
The cornerstone of these studies is the ability to accurately measure the concentration of Roxatidine in various biological samples over time. This is where Roxatidine-d10 Hemioxalate becomes indispensable. It is used as an internal standard in highly sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). By adding a known quantity of the deuterated standard to each sample, analysts can correct for variations in sample preparation and instrument response, ensuring the data generated on Roxatidine's ADME profile is precise and reliable. This methodology is crucial for studying the drug's bioavailability and metabolic stability in preclinical models.
Quantitative Analysis of Roxatidine and its Metabolites in Preclinical Tissue and Fluid Samples
The development of a robust quantitative assay is a prerequisite for any pharmacokinetic study. For Roxatidine, LC-MS/MS methods are favored for their sensitivity and specificity. nih.govnih.govnih.gov In this technique, this compound is added to preclinical samples (e.g., plasma, urine, tissue homogenates) as an internal standard. biomol.com
During analysis, the mass spectrometer differentiates between the naturally occurring Roxatidine and the heavier, deuterium-labeled Roxatidine-d10 based on their mass-to-charge ratio. nih.govnih.gov Because the internal standard behaves chemically identically to the analyte during extraction and ionization, the ratio of their signals allows for extremely accurate quantification of the Roxatidine present in the original sample. This method, known as isotope dilution mass spectrometry, can achieve a low limit of quantification, often in the low nanogram per milliliter (ng/mL) range, which is necessary to capture the full pharmacokinetic profile of the drug. nih.govnih.gov
Table 1: Example Parameters for a Validated LC-MS/MS Assay for Roxatidine
This table represents typical validation parameters for a quantitative bioanalytical method, similar to those used in preclinical studies.
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity Range | 1 - 1000 ng/mL | nih.gov |
| Correlation Coefficient (r²) | > 0.998 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | nih.gov |
| Inter-day Accuracy | 102.3 - 110.0% | nih.gov |
| Inter-day Precision | 5.3 - 6.2% | nih.gov |
Assessment of Tissue Distribution and Accumulation in Preclinical Systems
Understanding where a drug distributes in the body is critical to assessing its potential efficacy and identifying any risks of accumulation. Preclinical tissue distribution studies involve administering Roxatidine to animal models (e.g., rats) and then measuring its concentration in various organs and tissues at different time points. mdpi.comnii.ac.jp
The quantitative analytical method, empowered by the this compound internal standard, is applied to homogenized tissue samples. This allows for the precise determination of drug levels in tissues such as the kidney, liver, and stomach. nii.ac.jpresearchgate.net Studies in rats have shown that after administration, Roxatidine distributes to various tissues, with notable concentrations found in the kidney, a primary organ of elimination. researchgate.net This data helps to build a complete picture of the drug's disposition and identify any potential for tissue-specific accumulation.
Elucidation of Elimination Pathways in Preclinical Models
Determining how a drug and its metabolites are eliminated from the body is a key component of ADME profiling. For Roxatidine, the primary route of excretion is via the kidneys into the urine. jfda-online.comnih.gov Preclinical studies in animal models confirm this by collecting urine and feces over a set period after drug administration. nih.gov
This compound is used as the internal standard to quantify the amount of unchanged Roxatidine excreted in these matrices. By analyzing these samples, researchers can calculate the percentage of the administered dose that is eliminated through renal and fecal pathways. Studies show that a significant portion of Roxatidine, between 55% and 60%, is recovered unchanged in the urine, confirming that renal excretion is the major elimination pathway. nih.gov
Pharmacokinetic Modeling and Simulation Based on Deuterated Tracer Data
The highly accurate plasma concentration-time data, generated using this compound as an internal standard, forms the basis for pharmacokinetic (PK) modeling. rjpbcs.com This data is analyzed using non-compartmental methods to derive key PK parameters that describe the drug's behavior in the body. nih.gov
Table 2: Representative Pharmacokinetic Parameters of Roxatidine in Preclinical Animal Models
This table contains illustrative data synthesized from typical findings in preclinical studies. Exact values can vary based on study design and animal species.
| Parameter | Rabbit | Rat | Dog | Reference |
|---|---|---|---|---|
| Tmax (hr) | ~3.0 | ~3.0 | N/A | nih.govrjpbcs.com |
| t½ (hr) | N/A | ~6.0 | N/A | nih.gov |
| Bioavailability (%) | N/A | >95% (oral) | >95% (oral) | nih.govresearchgate.net |
| Protein Binding (%) | N/A | N/A | ~6-7% | researchgate.net |
Exploration of Molecular and Cellular Interactions with Roxatidine D10
In Vitro Permeability and Transport Studies Across Biological Barriers (e.g., Caco-2 monolayers, MDCK cells)
While specific studies detailing the permeability of roxatidine (B1205453) using Caco-2 or Madin-Darby Canine Kidney (MDCK) cell monolayers are not prominently available in the reviewed literature, the pharmacokinetic profile of its prodrug, roxatidine acetate (B1210297), provides strong indirect evidence of its permeability characteristics. Roxatidine acetate is reported to be almost completely absorbed (>95%) after oral administration in humans, after which it is rapidly converted to its active metabolite, roxatidine. researchgate.netnih.govjfda-online.com This high level of oral absorption suggests that roxatidine possesses high permeability across the gastrointestinal tract, a key characteristic that is often predicted and confirmed by in vitro models like Caco-2 permeability assays.
For a related H2-receptor antagonist, ranitidine, studies have suggested that active transport was not involved in its cellular transport mechanism. researchgate.net Although this does not directly confirm the mechanism for roxatidine, it provides context for compounds within the same therapeutic class.
Plasma Protein Binding Investigations using Equilibrium Dialysis and Mass Spectrometry
Investigations into the binding of roxatidine to plasma proteins indicate a low degree of association. Multiple sources confirm that roxatidine is only minimally bound to human plasma proteins. nih.gov The reported extent of binding is consistently low, in the range of 5-7%. wikipedia.orgdrugbank.com One study specifies the binding to be between 6% and 7%. researchgate.net This low level of protein binding implies that a large fraction of the compound remains unbound in the systemic circulation, making it readily available to distribute into tissues and interact with its target receptors.
Table 1: Human Plasma Protein Binding of Roxatidine
| Parameter | Reported Value | References |
|---|---|---|
| Protein Binding | 5-7% | wikipedia.orgdrugbank.com |
This interactive table summarizes the reported plasma protein binding percentages for roxatidine.
Mechanistic Studies on Drug-Transporter Interactions (e.g., P-glycoprotein, OATPs)
Detailed mechanistic studies on the interaction of roxatidine with specific drug transporters such as P-glycoprotein (P-gp) or Organic Anion-Transporting Polypeptides (OATPs) are limited in the available literature. However, some research provides insight into its low potential for certain drug-drug interactions. For instance, roxatidine acetate does not significantly influence the hepatic mixed-function oxidase system. researchgate.netnih.gov This suggests a lower likelihood of interactions with drugs metabolized by these enzymes. Furthermore, analyses of potential interactions with the Organic Anion Transporter 1 (OAT1) suggest that roxatidine does not interfere with this pathway. hep-druginteractions.org The absence of significant interactions with major drug-metabolizing enzymes and some transporters supports a favorable drug-drug interaction profile.
Role of Roxatidine-d10 in Radioligand Binding Displacement Assays (if applicable for research)
The primary mechanism of roxatidine is as a specific and competitive histamine (B1213489) H2-receptor antagonist. wikipedia.orgdrugbank.comsmolecule.com In this role, it directly competes with and displaces histamine from H2 receptors on gastric parietal cells, which is a form of radioligand displacement if a radiolabeled histamine analog were used. smolecule.com
Beyond its primary target, roxatidine has been evaluated in other binding assays. A notable study investigated its estrogenic activity using a competitive receptor binding assay with radiolabeled estradiol (B170435) ([3H]estradiol). The results demonstrated that roxatidine exhibits a mild binding affinity for both rat and rabbit uterine estrogen receptors. tandfonline.com In the rat uterine receptor model, roxatidine achieved 50% inhibition of [3H]estradiol binding at a concentration of 250 ng, compared to 0.75 ng for 17-β-estradiol, indicating a significantly lower, yet present, affinity for estrogen receptors. tandfonline.com
Table 2: Competitive Estrogen Receptor Binding of Roxatidine
| Receptor Model | Compound | Concentration for 50% Inhibition of [3H]Estradiol Binding | Reference |
|---|---|---|---|
| Rat Uterine Receptor | Roxatidine | 250 ng | tandfonline.com |
| Rat Uterine Receptor | 17-β-Estradiol | 0.75 ng | tandfonline.com |
| Rabbit Uterine Receptor | Roxatidine | 10 ng | tandfonline.com |
This interactive table presents data from a radioligand binding displacement assay showing the relative affinity of roxatidine for estrogen receptors.
In Vitro Pharmacodynamic Assessments (e.g., receptor occupancy, cellular signaling in research models)
In vitro pharmacodynamic studies have further elucidated the cellular mechanisms of roxatidine beyond its H2-receptor antagonism. Research has demonstrated its anti-inflammatory properties in various cell models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, roxatidine was found to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and histamine. medchemexpress.com
Furthermore, roxatidine has been shown to suppress the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). medchemexpress.com In human mast cells (HMC-1), roxatidine suppressed the production of pro-inflammatory cytokines and the activation of p38 MAPK. medchemexpress.com Similar inhibitory effects on NF-κB and p38 MAPK activation were observed in LPS-induced RAW 264.7 macrophages. frontiersin.orgnih.gov These findings highlight a broader pharmacodynamic profile for roxatidine, suggesting a role in modulating inflammatory responses at the cellular level.
Table 3: In Vitro Anti-Inflammatory Effects of Roxatidine
| Cell Model | Stimulant | Effect of Roxatidine | Signaling Pathway Affected | References |
|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS | Inhibited production of NO, PGE2, histamine | NF-κB, MAPK | medchemexpress.comnih.gov |
This interactive table summarizes the observed in vitro pharmacodynamic effects of roxatidine in research models.
Table of Compounds Mentioned
Stability and Formulation Considerations for Research Applications of Roxatidine D10 Hemioxalate
Chemical Stability of Roxatidine-d10 Hemioxalate in Research Solvents and Buffers
The stability of this compound in various solvents and buffers is a crucial factor for maintaining its integrity in stock solutions and during analytical procedures. While specific stability data for the deuterated form is not extensively published, valuable insights can be drawn from studies on its non-deuterated counterpart, Roxatidine (B1205453) Acetate (B1210297), and the general principles of deuterated compound stability.
This compound is commercially available as a solid and is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and water. researchgate.net In research settings, stock solutions are often prepared in DMSO. For analytical purposes, these stock solutions are further diluted in aqueous buffers or mobile phases.
Forced degradation studies on Roxatidine Acetate have shown that it is susceptible to degradation under certain conditions. In one study, Roxatidine Acetate was found to be stable in an acidic environment (0.1 M HCl) when refluxed at 70-80°C for 2 hours. bepls.com However, another study involving hydrolysis with 2 M HCl for 30 minutes did show degradation. ijpsonline.com Similarly, while one study reported stability in an alkaline medium (0.1 M NaOH) under reflux for 2 hours bepls.com, another showed degradation with 2 M NaOH after 30 minutes of refluxing ijpsonline.com. The compound also demonstrated stability in neutral aqueous solution and under oxidative stress with 10% hydrogen peroxide when refluxed for 2 hours. bepls.com
The deuteration in this compound, specifically on the piperidine (B6355638) ring, is not expected to significantly alter its susceptibility to hydrolytic degradation compared to the non-deuterated form. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which primarily enhances metabolic stability by slowing down enzyme-mediated bond cleavage. nih.gov However, chemical degradation through hydrolysis is less likely to be affected by this isotopic substitution. Therefore, it can be inferred that this compound would exhibit similar stability and degradation profiles to Roxatidine Acetate under acidic and alkaline conditions.
The oxalate (B1200264) salt form can also influence stability. Oxalate salts are generally stable, but their solutions can become more alkaline upon boiling. nist.gov This change in pH could potentially influence the degradation of the parent molecule.
| Condition | Reagent | Time | Temperature | Inferred Stability of this compound |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 70-80°C | Stable bepls.com |
| Acid Hydrolysis | 2 M HCl | 30 minutes | Reflux | Likely Degrades ijpsonline.com |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 hours | 70-80°C | Stable bepls.com |
| Alkaline Hydrolysis | 2 M NaOH | 30 minutes | Reflux | Likely Degrades ijpsonline.com |
| Oxidative | 10% H₂O₂ | 2 hours | 70-80°C | Stable bepls.com |
| Neutral Hydrolysis | Water | Not Specified | Not Specified | Stable bepls.com |
| Photolytic | Direct Sunlight | 1 hour | Ambient | Likely Degrades bepls.com |
This table presents inferred stability based on studies of Roxatidine Acetate.
Long-Term Storage Conditions and Stability Monitoring for Research Stock Solutions
Proper long-term storage of this compound stock solutions is essential to prevent degradation and ensure the accuracy of quantitative analyses over time.
Storage Conditions: Suppliers recommend storing solid this compound at -20°C, with a stated stability of at least four years under these conditions. google.com.na For stock solutions, particularly those prepared in DMSO, storage at -20°C or lower (e.g., -80°C) is also recommended to minimize solvent evaporation and chemical degradation. It is advisable to prepare stock solutions in an inert gas atmosphere to prevent oxidation. google.com.na Aliquoting stock solutions into smaller, single-use vials can prevent contamination and degradation from repeated freeze-thaw cycles.
Stability Monitoring: Regular monitoring of the stability of stock solutions is a good laboratory practice. This can be achieved by:
Periodic Re-analysis: A portion of the stock solution can be periodically analyzed using a validated LC-MS method to check for any signs of degradation. The appearance of new peaks or a decrease in the main peak area would indicate instability.
Comparison with a Freshly Prepared Standard: The stored stock solution can be compared against a freshly prepared standard solution to assess its purity and concentration.
Use of Control Samples: In ongoing studies, the performance of the stored internal standard can be monitored through the analysis of quality control (QC) samples. Consistent results in QC samples over time provide confidence in the stability of the internal standard.
Impact of Light, Temperature, and pH on the Integrity of this compound in Research Settings
Light: Photochemical stability is a significant consideration for compounds containing a piperidine moiety. nih.govgoogle.com A preformulation study on Roxatidine Acetate indicated that exposure of a stock solution to direct sunlight for one hour can lead to degradation. bepls.com Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Laboratory work with the compound should be conducted under subdued lighting conditions where possible.
Temperature: As with many chemical compounds, elevated temperatures can accelerate the degradation of this compound. The forced degradation studies on Roxatidine Acetate at 70-80°C demonstrate the potential for thermal degradation, particularly under harsh pH conditions. bepls.com For routine handling at room temperature, the compound is expected to be stable for short periods, but prolonged exposure should be avoided. Storage at low temperatures (-20°C or below) is the most effective way to ensure long-term stability. google.com.na
pH: The pH of the solution can significantly impact the stability of this compound. As inferred from its non-deuterated analog, the compound is more susceptible to hydrolysis under strongly acidic or alkaline conditions, especially when combined with heat. ijpsonline.com For analytical methods, the pH of the mobile phase should be optimized to ensure the stability of the analyte during the chromatographic run. A pH range closer to neutral is generally preferred to minimize degradation.
| Factor | Condition | Recommendation |
| Light | Exposure to direct sunlight/UV light | Protect solutions from light using amber vials or foil wrapping. bepls.com |
| Temperature | Prolonged exposure to ambient or elevated temperatures | Store long-term at -20°C or below. google.com.na Avoid excessive heat during handling. |
| pH | Strongly acidic or alkaline conditions | Maintain solutions at a pH close to neutral to minimize hydrolysis. ijpsonline.com |
Considerations for Formulation in Preclinical Research Vehicles
For in vivo preclinical studies, this compound, when used as a component of the administered formulation (for example, in co-administration studies), needs to be formulated in a suitable vehicle that ensures its solubility, stability, and bioavailability. The choice of vehicle will depend on the route of administration and the specific objectives of the study.
Commonly used vehicles for oral administration in preclinical research include:
Aqueous solutions: Given its solubility in water, simple aqueous vehicles such as saline or phosphate-buffered saline (PBS) can be considered, especially for low concentrations. researchgate.net
Suspensions: For higher doses or if solubility is a concern, a suspension can be prepared using agents like carboxymethylcellulose (CMC) or methylcellulose (B11928114) in water.
Solutions with co-solvents: Co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or glycerin can be used to enhance solubility. For H2 receptor antagonists, formulations often aim for sustained release to prolong their effect. nih.gov
When selecting a formulation vehicle, it is essential to ensure its compatibility with this compound. Preformulation studies should be conducted to evaluate the stability of the compound in the chosen vehicle under the intended storage and administration conditions. These studies would typically involve analyzing the formulation for the appearance of degradation products and any changes in the physical properties of the formulation over time. For H2 receptor antagonists like Roxatidine, effervescent delivery systems have also been explored to achieve a rapid onset of action. google.com
Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Analogs
Development of Novel Deuterium (B1214612) Labeling Strategies for Complex Drug Molecules
The synthesis of deuterated compounds is foundational to their application in pharmaceutical research. The development of efficient, selective, and scalable labeling strategies is a continuous area of innovation. The goal is to introduce deuterium into complex molecules at late stages of a synthetic sequence, which is more efficient and versatile. acs.org
Key strategies include:
Hydrogen Isotope Exchange (HIE): This is a common and efficient method for introducing deuterium. researchgate.net It can be performed under acid or base catalysis or by using metal catalysts with a deuterated solvent like deuterium oxide (D₂O). acanthusresearch.com For instance, H/D exchange can occur at the alpha position to a carbonyl group through base-catalyzed keto-enol equilibrium. acanthusresearch.com
Complete Synthesis with Isotope-Containing Building Blocks: This approach involves incorporating precursors that already contain deuterium into the total synthesis of the drug molecule. symeres.com While effective, it can be more costly and less flexible than late-stage functionalization.
Photochemical Deuteration: A growing field involves using visible light to induce deuteration, a method that often allows for late-stage labeling of complex structures under mild conditions. rsc.org
The choice of strategy depends on factors like the desired position of the label, the stability of the label, and cost-effectiveness. acanthusresearch.com For example, placing deuterium on non-exchangeable sites like carbon atoms is crucial to prevent its loss in protic solvents, which would negate its utility as an internal standard. acanthusresearch.com The introduction of deuterated methyl groups (-CD₃) is a particularly common and convenient approach due to the availability of low-cost deuterium sources and the relative stability of the resulting group.
| Labeling Strategy | Description | Advantages | Considerations | References |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on an existing molecule, often using metal catalysts or acid/base conditions. | Cost-effective, suitable for late-stage functionalization. | Can be difficult to control regioselectivity. | acs.orgresearchgate.netacanthusresearch.com |
| Synthesis from Labeled Precursors | Building the target molecule from smaller, commercially available blocks that are already deuterated. | Precise label positioning. | Can be expensive and require longer synthetic routes. | symeres.com |
| Photochemical Deuteration | Using light to promote C-H bond activation and subsequent deuteration. | Mild reaction conditions, good for complex molecules. | An emerging field, still in development. | rsc.org |
Integration of Roxatidine-d10 Hemioxalate in High-Throughput Screening Methodologies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for biological activity. nih.gov While this compound itself is not typically the compound being screened for therapeutic activity, its role as a stable isotope-labeled (SIL) internal standard is critical to the HTS workflow, particularly for assays that rely on mass spectrometry as a readout. biomol.commedchemexpress.com
The integration of SIL standards supports HTS in several ways:
Enhanced Data Quality: In complex biological matrices like cell lysates or plasma, matrix effects can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Because a SIL standard like this compound is chemically almost identical to its non-deuterated counterpart (the analyte), it experiences the same matrix effects. acanthusresearch.com By comparing the signal of the analyte to the known concentration of the internal standard, these variations can be corrected, leading to highly accurate and reproducible data. musechem.com
Facilitating Metabolomics in HTS: HTS is increasingly coupled with metabolomics to understand a compound's effect on cellular pathways. In these screens, deuterated standards are indispensable for accurately quantifying changes in key metabolite levels across thousands of samples. researchgate.net
Validation of Hits: After an initial screen identifies a "hit," subsequent dose-response studies are required for confirmation. The precise quantification enabled by SIL standards is essential for accurately determining compound potency and efficacy in these follow-up assays.
| Role in HTS Workflow | Contribution of Deuterated Standard | Impact | References |
| Primary Screening Analytics | Corrects for variability in sample preparation and mass spectrometer response. | Increased accuracy and reproducibility of screening data. | acanthusresearch.commusechem.com |
| Hit Confirmation & Dose-Response | Enables precise quantification of the analyte over a range of concentrations. | Accurate determination of compound potency (e.g., IC50 values). | |
| Metabolomic Screening | Serves as an internal standard for quantifying changes in endogenous metabolites. | Provides reliable data for understanding a compound's mechanism of action. | researchgate.net |
Advanced Mass Spectrometry Techniques for Enhanced Metabolite Identification and Quantification
The primary application of this compound is as an internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). biomol.com Advances in mass spectrometry (MS) have continually improved the sensitivity and specificity of these analyses.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples. researchgate.netnih.gov In this technique, the deuterated standard plays a crucial role. For the analysis of roxatidine (B1205453), a specific method involves monitoring the transition of the parent ion to a specific fragment ion (m/z 307.3 → 107.1) in multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.gov
Other advanced MS techniques where deuterated analogs are vital include:
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass analyzers provide highly accurate mass measurements. researchgate.netnih.gov This allows for the confident determination of a metabolite's elemental formula, which is a critical step in its identification.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique provides information on protein conformation and dynamics. acs.org While not a direct use of a labeled drug, it relies on the same principle of mass shifts due to deuterium incorporation to probe the structure of biological targets. acs.orgjyoungpharm.org
Ambient Ionization Techniques: Methods like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the rapid analysis of samples with minimal preparation. nih.govencyclopedia.pub The inclusion of a deuterated standard sprayed onto the sample surface can enable semi-quantitative analysis in these rapid screening applications.
| MS Technique | Role of Deuterated Analog | Information Gained | References |
| LC-MS/MS (MRM) | Internal standard for quantification. | Precise concentration of the target analyte. | researchgate.netnih.gov |
| High-Resolution MS (HRMS) | Aids in distinguishing analyte from background; used to confirm identity. | Accurate mass for elemental formula determination of metabolites. | researchgate.net |
| Hydrogen-Deuterium Exchange (HDX-MS) | Deuterium from solvent (D₂O) acts as a label to probe protein structure. | Protein conformation, ligand binding sites, and protein dynamics. | acs.org |
Contribution of Deuterated Analogs to Systems Biology and Omics-Based Research
Systems biology aims to understand the complex interactions within a biological system as a whole, integrating data from various "omics" disciplines like genomics, proteomics, and metabolomics. nih.govfrontiersin.org Deuterated analogs are fundamental tools in these fields, particularly in quantitative proteomics and metabolomics, where they enable the accurate measurement of molecules against a complex biological background. symeres.com
The contributions of deuterated compounds include:
Quantitative Metabolomics: As with targeted drug quantification, deuterated standards are essential for accurately measuring the levels of hundreds or thousands of metabolites in a biological sample. This allows researchers to map the metabolic response to a drug or disease state, providing insight into the mechanism of action and potential off-target effects. researchgate.net
Quantitative Proteomics: While not a direct use of Roxatidine-d10, the principles are identical to methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where cells are grown in media containing "heavy" (e.g., ¹³C or ¹⁵N-labeled) amino acids. The proteins from these cells then serve as internal standards for the quantification of proteins from control cells, a cornerstone of modern proteomics. symeres.com
Fluxomics: Metabolic flux analysis (MFA) uses stable isotope tracers (including deuterium) to follow the paths of atoms through metabolic networks. This provides a dynamic view of cellular metabolism that is not achievable with static concentration measurements alone.
By providing high-quality quantitative data, deuterated analogs allow for the construction of more accurate and predictive computational models of biological networks, which is a central goal of systems biology. nih.gov
| Omics Field | Application of Deuterated Analogs | Contribution to Systems Biology | References |
| Metabolomics | Internal standards for global metabolite profiling. | Accurate mapping of metabolic networks and their response to stimuli. | researchgate.netnih.gov |
| Proteomics | Used in stable isotope labeling methods (e.g., SILAC) for protein quantification. | Understanding changes in protein expression that drive cellular processes. | symeres.com |
| Protein Structural Dynamics | Probing protein-ligand interactions and conformational changes via HDX-MS. | Elucidating the physical interactions that govern biological networks. | acs.org |
Predictive Modeling and In Silico Approaches utilizing Deuterated Compound Data
In silico—or computational—approaches are increasingly used to predict the properties of drug candidates before they are synthesized, saving time and resources. mdpi.comresearchgate.net Data generated from studies involving deuterated compounds can be used to build and refine these predictive models.
Key applications include:
Predicting Metabolic Stability: The primary consequence of deuteration is often a change in metabolic rate due to the kinetic isotope effect. researchgate.net By correlating the position of deuterium with observed changes in pharmacokinetics, computational models can be trained to better predict sites of metabolism on new chemical entities. researchgate.net
Modeling Ligand-Receptor Interactions: Molecular dynamics simulations and docking studies can be used to investigate how deuteration might affect a drug's binding to its target. mdpi.comscispace.com While the effect is often subtle, some computational studies suggest that the slightly shorter and stronger C-D bond can alter hydrogen bonding networks and van der Waals interactions, potentially increasing binding affinity. irb.hrmdpi.com For example, one computational study on histamine (B1213489) binding to the H2 receptor predicted an increased affinity upon deuteration. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Models: These models establish a mathematical relationship between chemical structure and a specific property. nih.gov Experimental data on the stability, solubility, and binding of deuterated compounds can serve as valuable training data to build more robust QSPR models for predicting the properties of future drug candidates. researchgate.netnih.gov
These predictive tools, powered in part by data from deuterated analogs, help guide medicinal chemists in designing molecules with improved pharmacokinetic profiles and enhanced therapeutic potential. nih.govinformaticsjournals.co.in
| In Silico Method | Input Data from Deuterated Analogs | Predicted Outcome | References |
| Pharmacokinetic Modeling | In vivo data on clearance and half-life of deuterated vs. non-deuterated drugs. | Identification of metabolic hot-spots; prediction of human pharmacokinetics. | researchgate.net |
| Molecular Dynamics/Docking | Data on binding affinity changes upon deuteration. | Prediction of ligand-receptor binding energy and conformation. | scispace.comirb.hrmdpi.com |
| QSPR Modeling | Experimental data on physicochemical properties (e.g., stability, lipophilicity). | Prediction of ADME properties for novel compounds. | researchgate.netnih.gov |
Q & A
Basic: How can researchers verify the isotopic purity and structural integrity of Roxatidine-d10 Hemioxalate during synthesis?
Methodological Answer:
Isotopic purity is confirmed using high-resolution mass spectrometry (HRMS) to quantify deuterium incorporation ratios (target ≥98% d10). Structural validation employs ¹H/¹³C NMR spectroscopy , focusing on the absence of proton signals in deuterated positions and characteristic peaks for the hemioxalate moiety (e.g., carbonyl resonances). Batch consistency is ensured via reverse-phase HPLC with UV/Vis or MS detection, comparing retention times and spectral profiles against non-deuterated standards. Method validation should follow guidelines for isotopic-labeled compounds, including reproducibility across independent syntheses and inter-laboratory cross-checks .
Advanced: What strategies resolve data contradictions in quantifying this compound in multi-component biological matrices?
Methodological Answer:
Discrepancies often arise from matrix effects (e.g., ion suppression) or isotopic interference. Mitigation strategies include:
- Orthogonal analytical methods : LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the deuterated compound.
- Standard addition curves : Spiking known concentrations into the matrix to account for recovery rate variations.
- Isotopic dilution techniques : Using internal standards with deuterium at distinct positions (e.g., d4 vs. d10) to improve specificity.
- Statistical validation : Bland-Altman analysis identifies systematic biases, while ANOVA evaluates inter-batch variability .
Basic: What experimental parameters are critical for stability studies of this compound?
Methodological Answer:
Prioritize:
- Environmental conditions : Temperature (4°C, 25°C, 40°C), humidity (75% RH), and light exposure (ICH Q1B photostability guidelines).
- Analytical techniques : Stability-indicating UPLC-PDA methods to monitor degradation products (e.g., oxalate cleavage or deuterium loss).
- Forced degradation studies : Acid/base hydrolysis (0.1M HCl/NaOH) and oxidation (H₂O₂) to identify vulnerable functional groups.
- Kinetic modeling : Arrhenius plots predict shelf-life under accelerated conditions .
Advanced: How can synthetic routes for this compound optimize yield while preserving isotopic fidelity?
Methodological Answer:
- Deuterium exchange : Conduct reactions in deuterated solvents (D₂O, CD₃OD) with catalysts like Pd/C to minimize back-exchange.
- In-situ monitoring : Use FTIR or NMR to track intermediate equilibria and adjust reaction kinetics.
- Purification : Recrystallization in deuterated solvents removes isotopic impurities; confirm purity via HRMS and elemental analysis.
- Design of Experiments (DOE) : Optimize parameters (e.g., temperature, pH) to balance deuteration efficiency and yield .
Advanced: How do isotopic cluster patterns in mass spectrometry impact this compound analysis?
Methodological Answer:
Overlapping clusters from non-deuterated analogs or impurities complicate quantification. Solutions include:
- High-resolution MS : Orbitrap or TOF instruments distinguish m/z differences at <5 ppm accuracy.
- Deconvolution algorithms : Separate overlapping isotopic distributions using software tools (e.g., XCalibur).
- Correction factors : Apply natural isotopic abundance calculations to adjust for ¹³C or ²H contributions.
- Cross-validation : Pair MS data with X-ray crystallography or NMR for structural confirmation .
Basic: What chromatographic conditions optimize separation of this compound from endogenous compounds?
Methodological Answer:
- Column selection : C18 or HILIC columns with 2.6 µm particle size for high resolution.
- Mobile phase : Acetonitrile/ammonium formate (pH 3.0) gradients improve peak symmetry.
- Detection : MS/MS with ESI+ mode enhances sensitivity; use MRM transitions (e.g., m/z 350→148 for d10).
- Validation : Assess selectivity, linearity (1–100 ng/mL), and LOQ (<1 ng/mL) per ICH guidelines .
Advanced: How does deuteration affect the crystallographic properties of this compound?
Methodological Answer:
Deuterium alters hydrogen-bonding networks and lattice parameters. Strategies include:
- Single-crystal X-ray diffraction : Compare d0 and d10 forms to identify deuterium-induced structural shifts.
- Thermal analysis : DSC/TGA evaluates stability differences in hydrated vs. anhydrous forms.
- Powder XRD : Monitor batch-to-batch crystallinity variations impacting dissolution rates .
Basic: What protocols ensure traceable documentation of this compound synthesis?
Methodological Answer:
- Batch records : Detail deuterated reagent sources (e.g., D₂O from Sigma-Aldrich, Lot#), reaction times, and purification steps.
- Analytical logs : Archive raw NMR/MS spectra and HPLC chromatograms with timestamps.
- Metadata standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for digital data storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
